molecular formula C37H34NPS B12307746 4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine

4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine

Cat. No.: B12307746
M. Wt: 555.7 g/mol
InChI Key: TULSCBZXLKGSEX-UHFFFAOYSA-N
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Description

4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine is a complex organic compound that features a spirobiindene core with phosphanyl and phenylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine typically involves multiple steps. One common approach is to start with the spirobiindene core and introduce the phosphanyl and phenylsulfanylethyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The phosphanyl group can be reduced to a phosphine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group would yield sulfoxides or sulfones, while reduction of the phosphanyl group would produce phosphines.

Scientific Research Applications

4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes that are useful in catalysis.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: Its ability to form stable complexes with metals could be exploited in the design of metal-based drugs.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine exerts its effects depends on its application. In catalysis, the compound acts as a ligand that stabilizes metal centers, facilitating various chemical transformations. The molecular targets and pathways involved would include the metal-ligand interactions and the subsequent activation of substrates.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene: A similar compound used as a ligand in catalysis.

    2-(diphenylphosphino)benzenamine: Another phosphanyl-substituted compound with applications in coordination chemistry.

Uniqueness

4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine is unique due to its spirobiindene core, which provides a rigid and sterically demanding environment. This can lead to enhanced selectivity and stability in catalytic applications compared to other phosphanyl-substituted compounds.

Properties

Molecular Formula

C37H34NPS

Molecular Weight

555.7 g/mol

IUPAC Name

4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine

InChI

InChI=1S/C37H34NPS/c1-4-14-30(15-5-1)39(31-16-6-2-7-17-31)34-21-11-13-29-23-25-37(36(29)34)24-22-28-12-10-20-33(35(28)37)38-26-27-40-32-18-8-3-9-19-32/h1-21,38H,22-27H2

InChI Key

TULSCBZXLKGSEX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6NCCSC7=CC=CC=C7

Origin of Product

United States

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